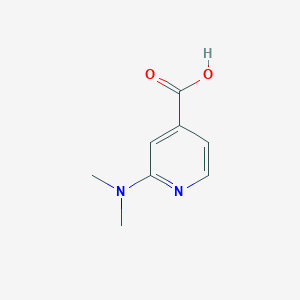

2-Dimethylamino-isonicotinic acid

Descripción general

Descripción

2-Dimethylamino-isonicotinic acid is a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Dimethylamino-isonicotinic acid include a molecular weight of 166.18 .

Aplicaciones Científicas De Investigación

- Scientific Field: Plant Immunity

- Application Summary : “2-Dimethylamino-isonicotinic acid” is a synthetic chemical inducer used to stimulate or prime the endogenous immunity of plants to combat pathogenic invasions . It belongs to the isonicotinic acid derivative family .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources I found. However, these types of inducers generally work by activating, bolstering, or priming plant defense machineries rather than directly acting on the pathogens .

- Results or Outcomes : The use of “2-Dimethylamino-isonicotinic acid” as a plant immune inducer can help plants fight against pathogen attacks. This approach is considered a promising alternative to conventional pesticides, which can have negative impacts on crops, beneficial microorganisms, and human health .

- Application Summary : “2-Dimethylamino-isonicotinic acid” is used in the synthesis of N-heterocyclic carbene (NHC) ligands . These ligands are used in the preparation of olefin metathesis ruthenium catalysts .

- Methods of Application : A modular and flexible strategy has been proposed and adopted in the preparation of two tagged NHC ligands bearing rests of isonicotinic and 4-(dimethylamino)benzoic acids .

- Results or Outcomes : The influence of the Brønsted basic tags on the activity of such obtained olefin metathesis catalysts has been studied .

- Application Summary : Isonicotinic acid, a derivative of “2-Dimethylamino-isonicotinic acid”, is used in the synthesis of various drugs . For example, hydrazide derivatives include isoniazid, iproniazid, and nialamide. Amide and ester derivatives include ethionamide and dexamethasone isonicotinate .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources I found. However, these types of compounds generally work by interacting with specific biological targets to exert their therapeutic effects .

- Results or Outcomes : The use of isonicotinic acid derivatives in drug synthesis has led to the development of various effective therapeutic agents .

Scientific Field: Organic Chemistry

Scientific Field: Biochemistry

- Application Summary : “2-Dimethylamino-isonicotinic acid” is used in the synthesis of hydrazide derivatives such as isoniazid, iproniazid, and nialamide . These compounds are used in the treatment of various diseases .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources I found. However, these types of compounds generally work by interacting with specific biological targets to exert their therapeutic effects .

- Results or Outcomes : The use of isonicotinic acid derivatives in drug synthesis has led to the development of various effective therapeutic agents .

- Application Summary : Picolinic acid, a derivative of “2-Dimethylamino-isonicotinic acid”, has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects . It is suggested to assist in the absorption of zinc (II) ions and other divalent or trivalent ions through the small intestine .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the sources I found. However, these types of compounds generally work by interacting with specific biological targets to exert their therapeutic effects .

- Results or Outcomes : The use of picolinic acid in neurobiology has led to the development of various effective therapeutic agents .

Scientific Field: Medicinal Chemistry

Scientific Field: Neurobiology

Direcciones Futuras

Propiedades

IUPAC Name |

2-(dimethylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(2)7-5-6(8(11)12)3-4-9-7/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNSLUVHHJGCMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424431 | |

| Record name | 2-Dimethylamino-isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Dimethylamino-isonicotinic acid | |

CAS RN |

77314-81-9 | |

| Record name | 2-Dimethylamino-isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

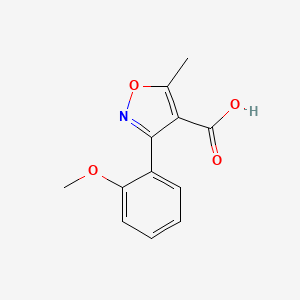

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

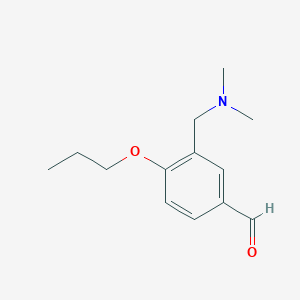

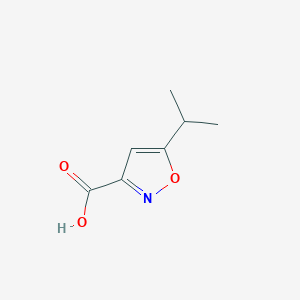

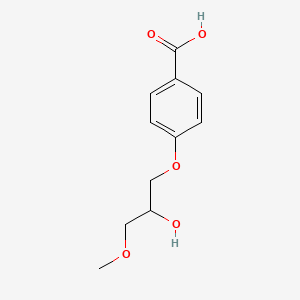

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-ethyl amine](/img/structure/B1308941.png)